molecular formula C25H21NO6 B6482689 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 929390-85-2

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B6482689
CAS No.: 929390-85-2
M. Wt: 431.4 g/mol
InChI Key: IJLKONOWNUTPOM-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide” is a benzamide derivative with methoxy and benzofuran substituents. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They have been widely used in various fields including medical, industrial, biological and potential drug industries .


Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo hydrolysis to form benzoic acids, or participate in various organic reactions .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Given the wide range of activities exhibited by benzamides, it could be interesting to explore its potential uses in medicinal chemistry or material science .

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-10-8-15(9-11-17)23(27)24-22(20-6-4-5-7-21(20)32-24)26-25(28)16-12-18(30-2)14-19(13-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLKONOWNUTPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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